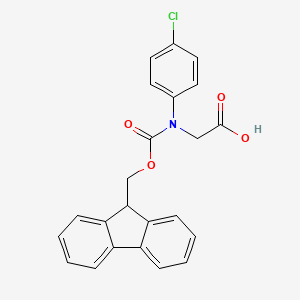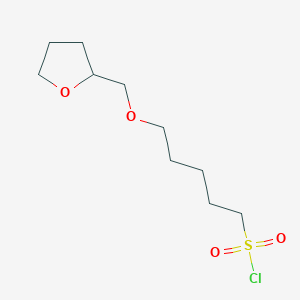
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a methoxy group, and a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride typically involves the following steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce a methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts and controlled reaction environments to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Oxidation and Reduction: The tetrahydrofuran ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonate Esters and Amides: Formed through nucleophilic substitution.
Oxidized or Reduced Tetrahydrofuran Derivatives: Depending on the specific oxidizing or reducing agent used.
Sulfonic Acid: Resulting from hydrolysis of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functionalized polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity can be exploited in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2,5-dimethanol: A related compound with similar structural features but lacking the sulfonyl chloride group.
2,5-Bis(hydroxymethyl)tetrahydrofuran: Another related compound that can be functionalized in a similar manner.
Uniqueness
The presence of the sulfonyl chloride group in 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride makes it particularly reactive and versatile for various chemical applications. This functional group allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H19ClO4S |
|---|---|
Peso molecular |
270.77 g/mol |
Nombre IUPAC |
5-(oxolan-2-ylmethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c11-16(12,13)8-3-1-2-6-14-9-10-5-4-7-15-10/h10H,1-9H2 |
Clave InChI |
FTEAZKSLHMMAEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
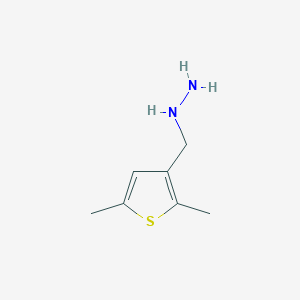
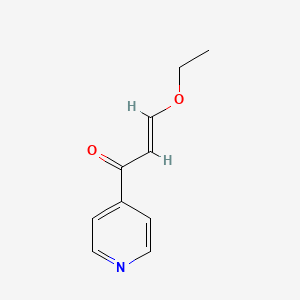
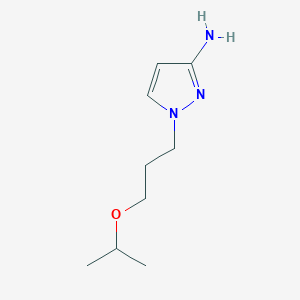
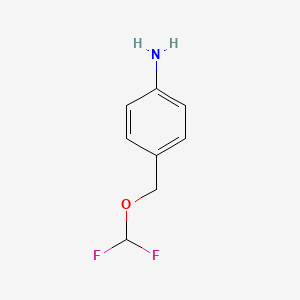

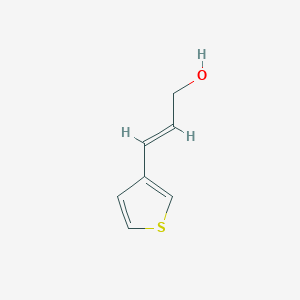
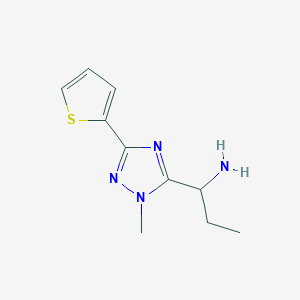
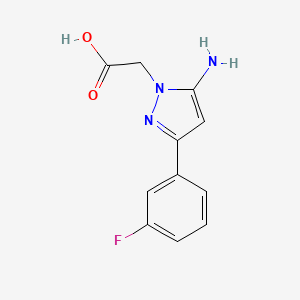
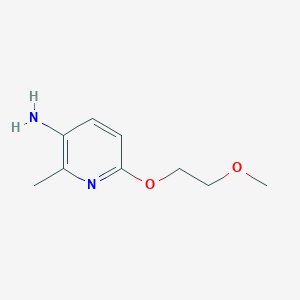
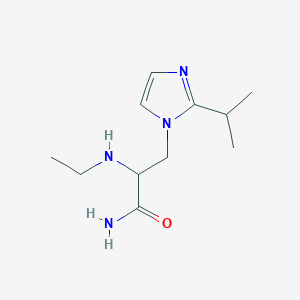
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
